2-amino-5-chloro-N-methoxy-N-methylbenzamide

Description

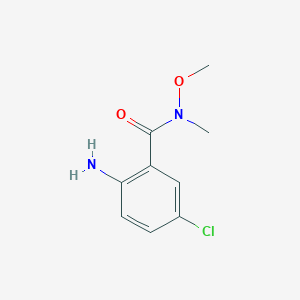

2-Amino-5-chloro-N-methoxy-N-methylbenzamide is a benzamide derivative characterized by a chloro substituent at the 5-position, an amino group at the 2-position, and a methoxy-N-methylamide group at the N-position. Benzamides with chloro, methoxy, and substituted amide groups are frequently employed as intermediates in pharmaceutical synthesis (e.g., amino acid preparation ) or as bioactive agents targeting receptors such as dopamine D2 or gastrokinetic pathways . The N-methoxy-N-methylamide moiety, as seen in compounds like 2-chloro-5-iodo-N-methoxy-N-methylbenzamide , is often utilized to enhance solubility or modulate metabolic stability.

Properties

IUPAC Name |

2-amino-5-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFLGRSYBQKTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623598 | |

| Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150879-48-4 | |

| Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

The synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide can be achieved through several distinct routes, primarily involving the introduction of functional groups onto a benzene ring followed by amide formation. The following methods have been documented:

Method A: Multi-Step Synthesis from 2-Amino-3-methylbenzoic Acid

This method involves a series of reactions starting from 2-amino-3-methylbenzoic acid, utilizing electrophilic aromatic substitution and subsequent amide formation.

Method B: Direct Halogenation and Amide Coupling

This approach employs direct chlorination followed by coupling with methylamine to yield the target compound.

Detailed Preparation Steps

Method A: Multi-Step Synthesis

Starting Material : 2-amino-3-methylbenzoic acid.

Reagents :

- Bis(trichloromethyl) carbonate

- Methylamine

- N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)

-

- Step 1 : Synthesize an intermediate (8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate.

- Step 2 : Perform aminolysis using aqueous methylamine to obtain the intermediate compound.

- Step 3 : Conduct electrophilic aromatic substitution with NCS or NBS to introduce chlorine at the desired position, yielding the final product.

Yield : Reported yields for this method are approximately 75–85% depending on reaction conditions and purification processes.

Method B: Direct Halogenation and Amide Coupling

Starting Material : 3-methyl-2-nitrobenzamide.

Reagents :

- Iron powder

- Acid (e.g., hydrochloric acid)

- Sulfonyl chloride (for final amide formation)

Yield : This method typically achieves yields around 80–90% due to its straightforward approach and fewer reaction steps.

Comparative Analysis of Methods

| Method | Steps Involved | Yield (%) | Complexity Level |

|---|---|---|---|

| Method A | Multi-step synthesis with multiple reagents | 75–85 | High |

| Method B | Direct halogenation and coupling | 80–90 | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of various chemical products.

- Antimicrobial Properties : Research indicates that 2-amino-5-chloro-N-methoxy-N-methylbenzamide exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Studies show effective inhibition with minimum inhibitory concentrations lower than traditional antibiotics.

- Anticancer Potential : In anticancer research, this compound has demonstrated efficacy against various cancer cell lines, inducing apoptosis through modulation of cell signaling pathways associated with cell survival and proliferation.

Medicinal Chemistry

- Drug Development : The compound is under investigation for its potential use in drug development. Its structural features allow for modifications that enhance biological activity, making it a candidate for new therapeutic agents targeting specific diseases.

Industrial Applications

- Specialty Chemicals Production : Utilized in producing specialty chemicals, this compound acts as a precursor in various industrial processes, optimizing production efficiency and cost-effectiveness.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Using strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding carboxylic acids or ketones.

- Reduction : Reduction reactions can yield amines or alcohols when treated with hydrogen gas in the presence of palladium on carbon as a catalyst.

- Substitution Reactions : The chlorine atom can be replaced with other functional groups using nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A comparative analysis reveals how modifications affect potency:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Amino-N-methoxybenzamide | Lacks chlorine at the fifth position | Different reactivity profiles |

| 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | Bromine instead of chlorine | Varying anticancer activity |

| 2-Amino-6-chloro-N-methoxy-N-methylbenzamide | Chlorine at the sixth position | Altered binding affinity |

| 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | Fluorine substitution | Enhanced pharmacokinetic properties |

These variations highlight how substituents can significantly impact the compound's biological activity and potential therapeutic applications.

Anticancer Efficacy

A study evaluating various benzamide derivatives found that this compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating strong efficacy compared to other analogs.

Antimicrobial Testing

Recent investigations into the antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli, demonstrating MICs that are significantly lower than those of conventional antibiotics.

Enzyme Inhibition Studies

Research demonstrated that this compound selectively inhibits protein farnesyltransferase, showing a strong binding affinity indicated by IC50 values. This inhibition correlates with reduced proliferation rates in cancer cell lines expressing high levels of this enzyme.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The N-methoxy-N-methyl group in 2-amino-5-chloro-N-methoxy-N-methylbenzamide contrasts with N-aryl (e.g., 4-methylphenyl in ) or N-heterocyclic substituents (e.g., morpholinylmethyl-pyridyl in ). The latter often enhance receptor binding affinity, while methoxy-N-methyl groups may improve pharmacokinetic properties . Halogen Position: 5-Cl substitution is common in bioactive benzamides (e.g., gastrokinetic agents ), whereas 5-Br analogs (e.g., ) are typically intermediates.

Synthetic Routes :

- Amide Coupling : Most analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in ).

- Functionalization : Post-synthetic modifications include sulphonation (e.g., ) or nucleophilic substitution (e.g., morpholine derivatives in ).

Structural Conformations: The trans configuration of the amide group, observed in N-(2,6-dichlorophenyl)benzamide derivatives , is likely conserved in this compound, influencing crystallinity and intermolecular interactions.

Biological Activity

2-Amino-5-chloro-N-methoxy-N-methylbenzamide (ACMB) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of ACMB, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

ACMB is classified as a benzamide and features several key structural components:

- An amino group at the second position.

- A chlorine atom at the fifth position.

- Methoxy and methyl groups attached to the nitrogen atom of the benzamide structure.

This unique arrangement contributes to its biological activity and interaction with various molecular targets.

The mechanism of action for ACMB involves its interaction with specific enzymes or receptors, which can modulate their activity. Research indicates that ACMB may inhibit certain enzymes by forming stable complexes that block active sites. For instance, it has been noted that ACMB can effectively inhibit protein farnesyltransferase, a target in cancer therapy, although it exhibits varying potency compared to related compounds.

Antimicrobial Activity

ACMB has shown promising results in antimicrobial studies. It has been tested against various pathogens, demonstrating significant inhibitory effects. The compound's ability to bind to bacterial enzymes suggests a potential mechanism for its antimicrobial properties.

Anticancer Activity

In anticancer research, ACMB has been evaluated for its efficacy against different cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of ACMB is influenced by its structural features. A comparative analysis with structurally related compounds reveals insights into how modifications affect potency:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Amino-N-methoxybenzamide | Lacks chlorine at the fifth position | Different reactivity profiles |

| 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | Bromine instead of chlorine | Varying anticancer activity |

| 2-Amino-6-chloro-N-methoxy-N-methylbenzamide | Chlorine at the sixth position | Altered binding affinity |

| 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | Fluorine substitution | Enhanced pharmacokinetic properties |

These variations highlight how substituents can significantly impact the compound's biological activity and potential therapeutic applications .

Case Studies

- Anticancer Efficacy : In a study examining various benzamide derivatives, ACMB exhibited a notable reduction in viability in human cancer cell lines, showing IC50 values in the low micromolar range compared to other analogs .

- Antimicrobial Testing : A recent investigation into the antimicrobial properties of ACMB revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Enzyme Inhibition Studies : Research demonstrated that ACMB selectively inhibits protein farnesyltransferase, with an IC50 value indicating strong binding affinity compared to other compounds in its class. This inhibition was linked to reduced proliferation rates in cancer cell lines expressing high levels of this enzyme .

Q & A

Q. Optimization Tips :

- Temperature control : Room temperature minimizes side reactions during amidation.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance coupling efficiency.

- Catalyst use : Triethylamine improves yields in amide synthesis .

Basic: How can the purity and structural integrity of synthesized this compound be confirmed?

Answer:

Key analytical methods include:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 547.02 for C₂₇H₃₂ClFN₄O₅) ensure correct molecular weight .

Advanced: What strategies are effective for resolving contradictions in biological activity data across analogs of this compound?

Answer:

Contradictions may arise due to:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance receptor binding, while bulky groups reduce bioavailability .

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) using controls like DMSO and known inhibitors .

Q. Resolution Steps :

Dose-response curves : Validate activity trends across multiple concentrations.

Molecular docking : Correlate structural features (e.g., methoxy positioning) with target interactions (e.g., dopamine D₂ receptors) .

Meta-analysis : Compare data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

Answer:

SAR insights include:

- Methoxy group : Critical for hydrogen bonding with targets (e.g., 5-HT₃ receptors). Replacement with hydroxy groups reduces metabolic stability .

- Chloro substitution : At position 5 enhances lipophilicity and membrane permeability .

- N-Methoxy-N-methylamide : Improves solubility and prevents rapid hydrolysis compared to primary amides .

Q. Design Recommendations :

- Introduce bioisosteres : Replace -Cl with -CF₃ to modulate electron density without altering steric bulk .

- Prodrug approaches : Mask polar groups (e.g., esterify carboxylic acids) to enhance oral absorption .

Advanced: What methodologies address low yields in the final coupling step of benzamide derivatives?

Answer:

Low yields (e.g., 45–93% in ) may result from:

- Steric hindrance : Use smaller amines or pre-activate carboxylic acids.

- Side reactions : Add scavengers (e.g., pyridine) to trap excess reagents .

Q. Protocol Adjustments :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 1 h) and improves yields .

- Catalytic systems : Pd/C or DMAP enhances coupling efficiency .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : Classified as Acute Toxicity Category 4 (oral). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced: How can metabolic stability of this compound be evaluated in preclinical studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.